molecular formula C12H13NO2 B15069535 [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol CAS No. 885273-68-7

[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol

Cat. No.: B15069535
CAS No.: 885273-68-7
M. Wt: 203.24 g/mol
InChI Key: ATKDQLVYVLVRAL-UHFFFAOYSA-N
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Description

[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is a nitrogen-oxygen heterocyclic compound featuring an isoxazole core substituted with a 4-ethylphenyl group at position 3 and a hydroxymethyl group at position 3.

Properties

CAS No.

885273-68-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[3-(4-ethylphenyl)-1,2-oxazol-5-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-2-9-3-5-10(6-4-9)12-7-11(8-14)15-13-12/h3-7,14H,2,8H2,1H3

InChI Key

ATKDQLVYVLVRAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)CO

Origin of Product

United States

Preparation Methods

Table 1: Precursor Synthesis Parameters

Parameter Condition Yield (%)
Oxime formation solvent Ethanol 92
Dehydration reagent N-Chlorosuccinimide (NCS) 88
Reaction temperature 25°C (ambient)

Cycloaddition-Based Synthesis

The nitrile oxide intermediate participates in a [3+2] cycloaddition with propargyl alcohol to form the isoxazole core. Hypervalent iodine reagents, notably bis(trifluoroacetoxy)iodobenzene (PIFA), enhance regioselectivity and reaction rates. Optimal conditions involve dichloromethane as the solvent, triethylamine as the base, and a stoichiometric ratio of 1:1.2 (nitrile oxide:propargyl alcohol).

Table 2: Cycloaddition Optimization

Variable Optimal Value Yield (%)
Catalyst PIFA (1.2 equiv) 78
Solvent Dichloromethane 75
Temperature 0°C to 25°C 72

Oxime Cyclization Approach

An alternative route involves cyclization of 4-ethylbenzaldehyde oxime with dimethyl acetylenedicarboxylate (DMAD) in methanol. This one-pot method proceeds via nucleophilic attack and ring closure, requiring catalytic p-toluenesulfonic acid (PTSA) and reflux conditions (12 hours). The resultant ester intermediate undergoes hydrolysis with aqueous NaOH (2M) to yield the methanol derivative.

Table 3: Cyclization Reaction Metrics

Reagent Role Quantity (equiv)
DMAD Dienophile 1.5
PTSA Acid catalyst 0.1
NaOH Hydrolysis agent 3.0

Purification and Isolation

Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (1:3 v/v) eluent, followed by recrystallization in ethanol/water (4:1). This dual-step process achieves >95% purity, as verified by high-performance liquid chromatography (HPLC).

Structural Characterization

Critical spectroscopic data confirm the compound’s identity:

  • IR (KBr) : 3280 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, 2H, Ar–H), 7.30 (d, 2H, Ar–H), 6.55 (s, 1H, isoxazole-H), 4.70 (s, 2H, CH₂OH), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
  • HRMS (ESI+) : m/z 204.1024 [M+H]⁺ (calc. 204.1025).

Table 4: Spectroscopic Benchmarks

Technique Key Signals Reference
¹³C NMR δ 165.2 (C=N)
UV-Vis (MeOH) λ_max 254 nm

Industrial Scalability Considerations

Large-scale production necessitates continuous flow reactors to mitigate exothermic risks during cycloaddition. Solvent recovery systems (e.g., rotary evaporation with ethyl acetate) reduce waste, while inline HPLC monitors reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the ethyl group or the methanol group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under suitable conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology:

    Biological Activity Studies: The compound is used in research to study its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine:

    Drug Development: Due to its diverse biological activities, [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is investigated for its potential as a lead compound in drug development.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound's properties. Key analogs and their characteristics are summarized below:

Table 1: Comparison of Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituent
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol C₁₀H₈N₂O₄ 220.18 N/A Insoluble in water; soluble in ethanol, ether, chloroform 4-Nitrophenyl
(3-(4-Trifluoromethylphenyl)isoxazol-5-yl)-methanol C₁₁H₈F₃NO₂ 243.18 96–97.5 N/A 4-Trifluoromethylphenyl
(3-(2-Chlorophenyl)isoxazol-5-yl)-methanol C₁₀H₈ClNO₂ 209.63 N/A Slightly soluble in DMSO, chloroform, methanol 2-Chlorophenyl
(3-Phenyl-isoxazol-5-yl)-methanol C₁₀H₉NO₂ 175.18 N/A N/A Phenyl

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups enhance thermal stability and influence solubility .
  • Halogen Substituents : Chloro groups (e.g., 2-chlorophenyl) increase molecular weight and may improve binding affinity in biological systems .

Biological Activity

The compound [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol is a member of the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, mechanisms of action, and relevant case studies associated with this compound, focusing on its potential applications in medicinal chemistry.

Synthesis

The synthesis of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol typically involves the reaction of isoxazole derivatives with ethyl-substituted phenolic compounds. Various synthetic routes have been explored, often employing methods such as:

  • Nucleophilic substitution
  • Cyclization reactions

Key Reagents and Conditions:

  • Reagents: Ethyl-substituted phenols, isoxazole precursors
  • Solvents: Commonly used solvents include DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide).
  • Conditions: The reactions are usually conducted under reflux or microwave-assisted conditions to enhance yield and purity.

Anticancer Activity

Research indicates that [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Leukemia (HL-60)

Case Study:
A study evaluated the cytotoxic effects of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol on cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, indicating potential applications in treating infections.

Table 1: Comparative Antimicrobial Activity

CompoundAntimicrobial Activity
[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanolModerate
(3-(4-Chlorophenyl)-isoxazol-5-yl)methanolLow

The mechanisms by which [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis: It could trigger apoptotic pathways in cancer cells through the activation of caspases.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of isoxazole derivatives. The unique structural features of [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol contribute to its pharmacological properties.

Case Studies and Experimental Data

  • Anticancer Studies: A series of experiments conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Studies: The compound was tested against common pathogens, showing moderate efficacy compared to established antibiotics.

Q & A

Q. What are the common synthetic routes for [3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol?

Methodological Answer: A general synthesis involves reacting substituted benzaldehyde derivatives with hydroxylamine under alkaline conditions (pH 8–9), followed by cyclization. For example:

  • Step 1: Substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) is mixed with hydroxylamine in ethanol/water.
  • Step 2: The mixture is refluxed until reaction completion (monitored via TLC).
  • Step 3: Crystallization is induced by cooling, yielding the isoxazole core.
    Alternative routes include hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, which offers regioselectivity for substituted isoxazoles .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

  • Chromatography: TLC for reaction monitoring (e.g., silica gel plates, ethyl acetate/hexane mobile phase) .
  • Spectroscopy:
    • FTIR to confirm hydroxyl (-OH) and isoxazole ring vibrations (~1600 cm⁻¹ for C=N).
    • ¹H/¹³C NMR for substituent analysis (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.5 ppm) .
  • Mass spectrometry (GC-MS/LC-MS) for molecular ion validation .

Advanced Research Questions

Q. What computational methods are employed to predict bioactivity and binding mechanisms?

Methodological Answer:

  • In-silico docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors).
  • DFT calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed reactivity or bioactivity .
  • MD simulations assess stability in biological environments (e.g., solvation dynamics in lipid bilayers) .

Q. How do substituents on the phenyl ring influence bioactivity?

Methodological Answer:

  • Electron-donating groups (e.g., -OCH₃) enhance antifungal activity by increasing lipophilicity and membrane penetration.
  • Halogen substituents (e.g., -Cl) improve antibacterial potency via electrophilic interactions with microbial proteins.
  • Comparative studies using MIC assays against S. aureus and C. albicans show substituent-dependent efficacy (e.g., 4-ethyl vs. 4-methoxy derivatives) .

Q. What challenges arise in optimizing reaction yields and purity?

Methodological Answer:

  • By-product formation: Competing pathways (e.g., over-oxidation of the methanol group) require careful control of reaction time and temperature .
  • Catalyst selection: Homogeneous catalysts (e.g., Cu(I)) improve cyclization efficiency but may introduce metal contamination. Heterogeneous catalysts (e.g., zeolites) offer easier separation .
  • Solvent optimization: Ethanol/water mixtures balance solubility and eco-friendliness, but DMSO may enhance regioselectivity at the cost of green chemistry principles .

Q. How can green chemistry principles be integrated into synthesis?

Methodological Answer:

  • Biocatalysis: Enzymes (e.g., lipases) can catalyze esterification or oxidation steps under mild conditions .
  • Solvent replacement: Ethanol or cyclopentyl methyl ether (CPME) replaces toxic solvents (e.g., DCM) .
  • Waste minimization: Flow chemistry reduces reagent use and improves atom economy .

Contradictions and Research Gaps

Q. Are there contradictions in reported bioactivity data for structurally similar compounds?

Analysis:

  • Antifungal vs. Antioxidant Activity: Some studies report strong antifungal activity for 4-ethyl derivatives but weak antioxidant effects, while methoxy-substituted analogs show the inverse . This may stem from divergent mechanisms (e.g., membrane disruption vs. radical scavenging).
  • Species-specific efficacy: Variations in MIC values for E. coli vs. P. aeruginosa suggest target-specific interactions requiring further proteomic analysis .

Q. What are unresolved challenges in scaling up synthesis?

Analysis:

  • Crystallization issues: Polymorphism in the methanol group can lead to inconsistent melting points .
  • Purification hurdles: Column chromatography is effective but impractical for large-scale production. Alternatives like recrystallization or membrane filtration need optimization .

Future Directions

Q. What are emerging research priorities for this compound?

  • Functionalization: Introducing click chemistry handles (e.g., azide groups) for bioconjugation studies .
  • Hybrid molecules: Combining the isoxazole core with pharmacophores (e.g., imidazole) to enhance bioactivity .
  • Environmental impact studies: Life cycle analysis (LCA) to evaluate green synthesis routes .

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